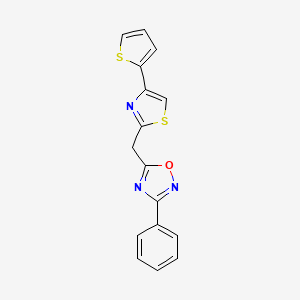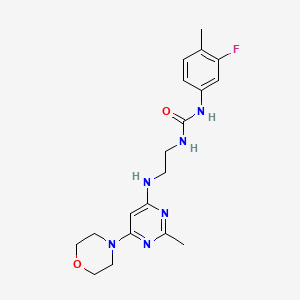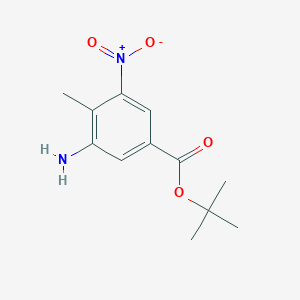![molecular formula C16H12N2O4S B2517363 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid CAS No. 812642-07-2](/img/structure/B2517363.png)
3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antitumor properties . The specific structure of this compound suggests it may have potential biological activity, possibly related to the antitumor activities observed in similar benzothiazole derivatives.
Synthesis Analysis
The synthesis of related benzothiazole derivatives often involves the reaction of aminophenyl benzothiazoles with acylating agents. For instance, the synthesis of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives was achieved using OxymaPure/DIC as a coupling reagent, which showed superiority in terms of purity and yield compared to other methods . Similarly, the synthesis of N-acyl derivatives of arylamines, which are structurally related to the compound , involves N-acetylation and oxidation as the main metabolic transformations . These methods could potentially be adapted for the synthesis of 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be extensively studied using spectral methods and X-ray crystallography . Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict energies, geometries, vibrational wavenumbers, and NMR properties, which can then be compared with experimental data to validate the structure . For the compound , similar analytical techniques would be essential to confirm its molecular structure.
Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions, including reactions with alkoxides , formation of Schiff bases , and cycloaddition reactions . The reactivity of the compound could be explored through similar reactions, which may lead to the formation of novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents on the benzothiazole ring. For example, the presence of a 3'-Me substituent on the benzothiazole ring can significantly affect the lifetime of the esters derived from these compounds . The physical and chemical properties of 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid would need to be characterized to understand its behavior in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Antitumor Activities
Benzothiazoles, including derivatives closely related to "3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid," exhibit potent and selective antitumor activity. Metabolism plays a crucial role in their mechanism of action, suggesting a novel approach to cancer treatment. N-Acyl derivatives of arylamines, such as those derived from benzothiazoles, show distinct antitumor activities influenced by their metabolic transformations, particularly N-acetylation and oxidation, which can significantly impact their therapeutic efficacy (Chua et al., 1999).
Apoptosis Induction
Benzothiazole derivatives have been found to induce apoptosis in human leukemia cells. The mechanism involves the elevation of reactive oxygen species levels, mitochondrial membrane potential decrease, activation of caspases, and DNA fragmentation. This apoptotic activity is mediated through a mitochondrial/caspase-dependent pathway, highlighting the potential of benzothiazoles in leukemia treatment (Repický et al., 2009).
Antimicrobial and Antiparasitic Properties
Benzothiazole derivatives have demonstrated significant antimicrobial and antiparasitic properties. For example, specific compounds have shown promising activity against parasites like Leishmania infantum and Trichomonas vaginalis, with minimal toxicity towards human cells. These findings suggest a potential for developing new treatments for parasitic infections (Delmas et al., 2002).
Antibacterial Activity
Newly synthesized benzothiazole derivatives have been tested for antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. The results indicate good to moderate antibacterial activity, although specific compounds did not exhibit activity against tested fungal species. This suggests a potential for benzothiazole derivatives in developing new antibacterial agents (Chavan & Pai, 2007).
Orientations Futures
Propriétés
IUPAC Name |
3-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-14(17-11-5-3-4-10(8-11)15(20)21)9-18-12-6-1-2-7-13(12)23-16(18)22/h1-8H,9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRURPPNODGDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2517286.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)




